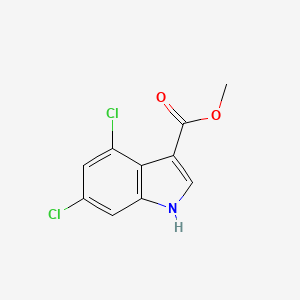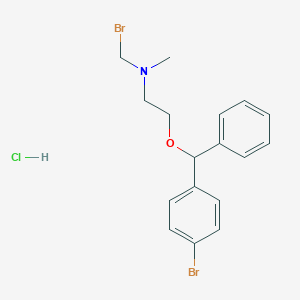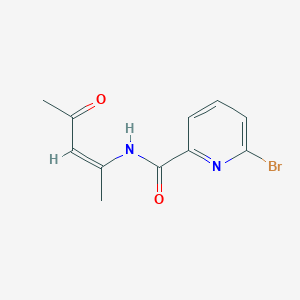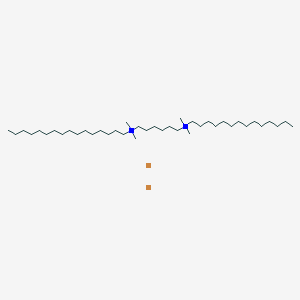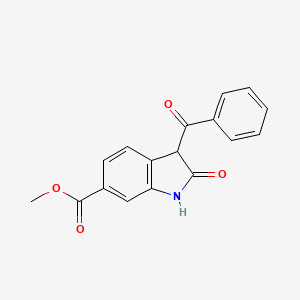
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C12H9FINO3 and a molecular weight of 361.11 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Iodination: Introduction of the iodine atom at the 6th position using an iodinating reagent.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Esterification: Formation of the ethyl ester at the 3rd position carboxyl group.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinoline derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The presence of fluorine and iodine atoms enhances its biological activity and selectivity towards specific targets .
Comparison with Similar Compounds
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 7-fluoro-4-hydroxy-6-bromoquinoline-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of an ester.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9FINO3 |
|---|---|
Molecular Weight |
361.11 g/mol |
IUPAC Name |
ethyl 7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9FINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
XTUPCNKXKUDPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



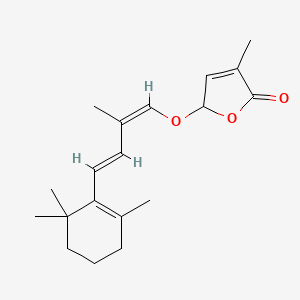
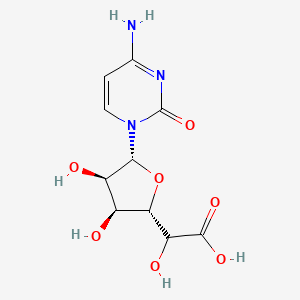
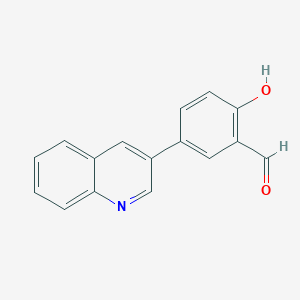
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
